6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile
Overview
Description
6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile is an organic compound with the molecular formula C12H11BrFNO It is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a hexanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile typically involves the reaction of 3-bromo-5-fluorophenol with 6-bromohexanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the bromo group.
Oxidation: Oxidized derivatives such as phenols or quinones.
Reduction: Dehalogenated products or reduced nitriles.
Coupling Reactions: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
6-(3-Bromo-phenoxy)hexanenitrile: Lacks the fluoro substituent, which may affect its reactivity and binding properties.
6-(3-Fluoro-phenoxy)hexanenitrile: Lacks the bromo substituent, which may influence its chemical behavior and applications.
6-(3-Chloro-5-fluoro-phenoxy)hexanenitrile:
Uniqueness
6-(3-Bromo-5-fluoro-phenoxy)hexanenitrile is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring. This combination can enhance the compound’s chemical reactivity, binding affinity, and specificity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(3-bromo-5-fluorophenoxy)hexanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHFHLGVYMJFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262977 | |
Record name | Hexanenitrile, 6-(3-bromo-5-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443343-21-2 | |
Record name | Hexanenitrile, 6-(3-bromo-5-fluorophenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanenitrile, 6-(3-bromo-5-fluorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701262977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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